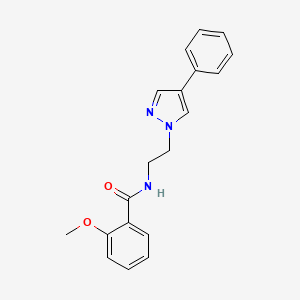

2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-24-18-10-6-5-9-17(18)19(23)20-11-12-22-14-16(13-21-22)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKPSVFOCWJDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Benzamide: The final step involves the reaction of the pyrazole derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: 2-hydroxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide.

Reduction: 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide:

1. Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the methoxy and benzamide groups may enhance this activity by improving solubility and bioavailability .

2. Antimicrobial Properties

Compounds containing pyrazole rings are often evaluated for their antimicrobial effects. Research indicates that similar derivatives can exhibit activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

3. Glycine Transporter Inhibition

Recent studies have highlighted the potential of pyrazole derivatives as glycine transporter inhibitors. This mechanism is relevant for treating neurological disorders such as schizophrenia, where modulation of glycine levels can impact neurotransmission . The specific compound this compound may offer similar benefits due to its structural characteristics.

Case Studies

Several studies have documented the applications and effects of compounds related to this compound:

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry reported on a series of pyrazole derivatives demonstrating potent anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly enhanced cytotoxic effects .

Case Study 2: Glycine Transporter Inhibition

In a pharmacological study, a related compound was identified as a potent inhibitor of glycine transporters, showing promise for treating schizophrenia in rodent models. The study highlighted the importance of structural modifications in enhancing inhibitory potency and bioavailability .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Structural Features:

- Core Benzamide : Common to all analogs.

- Ethyl Linker : Connects benzamide to heterocyclic/aromatic substituents.

- Substituent Diversity : Pyrazole, thiophene, indole, and other heterocycles influence physicochemical and biological properties.

Pharmacological and Physicochemical Properties

Bioactivity Trends:

- Heterocyclic Influence : Pyrazole-containing analogs (e.g., target compound) may exhibit enhanced π-π stacking interactions with biological targets compared to thiophene () or indole derivatives ().

- Electron-Withdrawing Groups : Nitazoxanide’s nitro-thiazole moiety confers antiparasitic activity , while methoxy groups (as in Rip-B and the target compound) may improve solubility but reduce metabolic stability.

Physicochemical Data:

- Hydrogen Bonding : The target compound’s methoxy and amide groups contribute to a polar surface area (PSA) similar to Rip-D (hydroxy-benzamide), enhancing solubility.

- Lipophilicity : Thiophene-substituted analogs () show higher logP (~3.9) compared to the target compound, suggesting increased membrane permeability .

Biological Activity

2-Methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail specific activities and findings from various studies.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with pyrazole moieties often demonstrate anti-inflammatory effects. For instance, a study on aminopyrazole derivatives showed that certain compounds exhibited significant inhibition of inflammatory mediators in vitro, suggesting potential use in treating inflammatory diseases .

Case Study: Inhibition of Pro-inflammatory Cytokines

A study demonstrated that related pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may have similar effects, warranting further investigation into its mechanisms .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been well-documented. For example, aminopyrazoles have shown activity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. In these studies, compounds demonstrated growth inhibition percentages significantly higher than control groups .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | Growth Inhibition (%) | Reference |

|---|---|---|---|

| 2-Methoxy-N-(2-(4-phenyl-pyrazol)) | HeLa | 38.44 | |

| Aminopyrazole A | HepG2 | 54.25 | |

| Pyrazole B | MCF7 (breast) | 42.00 |

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation pathways.

- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK that are involved in inflammatory responses and cancer cell proliferation.

- Antioxidant Properties : Some pyrazole derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related damage in cells.

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining safety profiles before clinical application.

Table 2: Pharmacokinetic Properties of Related Compounds

| Compound Name | Absorption | Bioavailability (%) | Toxicity Level |

|---|---|---|---|

| Pyrazole A | Oral | ~75 | Low |

| Pyrazole B | IV | ~90 | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a pyrazole-ethylamine intermediate (e.g., 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine) with a methoxy-substituted benzoyl chloride under basic conditions (e.g., using triethylamine in dry THF or DCM). Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 for amine:acyl chloride) . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (>70%) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Peaks at δ 8.1–8.3 ppm (pyrazole C-H), δ 6.8–7.5 ppm (aromatic protons from benzamide and phenyl groups), and δ 3.8–4.3 ppm (N-CH₂-CH₂-N linkage).

- ¹³C NMR : Signals near δ 165 ppm confirm the benzamide carbonyl, while δ 150–160 ppm indicate pyrazole carbons.

- IR : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of methoxy).

Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z ~376). X-ray crystallography (using SHELX programs) resolves 3D conformation .

Q. How does the pyrazole moiety influence the compound’s physicochemical properties?

- Methodological Answer : The pyrazole ring introduces planarity and hydrogen-bonding capacity (via N-H), enhancing solubility in polar solvents (logP ~2.5). Computational tools like MarvinSketch predict pKa values (~9.5 for pyrazole NH), critical for bioavailability studies. Substituent effects (e.g., 4-phenyl) increase lipophilicity, which can be quantified via HPLC retention time analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC50 values (e.g., kinase inhibition assays) often arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols by:

- Using identical cell lines (e.g., HEK293 vs. HeLa) and controls.

- Validating target engagement via thermal shift assays or SPR (surface plasmon resonance).

- Cross-referencing with structural analogs (e.g., chloro- or trifluoromethoxy-substituted derivatives) to isolate substituent effects .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., kinases). Key steps:

- Align the benzamide core with ATP-binding pockets (hydrophobic interactions).

- Optimize pyrazole-ethyl linker length (2–3 carbons) for entropy-driven binding.

- Use free-energy perturbation (FEP) to predict binding affinity changes for substituent modifications (e.g., methoxy → ethoxy) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- In vitro : Competitive binding assays (e.g., fluorescence polarization) with labeled ATP analogs.

- In vivo : Pharmacokinetic profiling (plasma half-life, tissue distribution) in rodent models.

- Omics : Transcriptomics (RNA-seq) to identify downstream pathways; proteomics (SILAC) for target phosphorylation status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.